![molecular formula C30H36N6O9 B13658871 Cathepsin G](/img/structure/B13658871.png)
Cathepsin G
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Overview
Description
Cathepsin G is a serine protease enzyme encoded by the CTSG gene in humans. It belongs to the chymotrypsin family of proteases and is stored in the azurophil granules of neutrophils. This compound plays a crucial role in the immune system by eliminating intracellular pathogens and breaking down tissues at inflammatory sites. It also has anti-inflammatory properties and is involved in various physiological processes, including the regulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cathepsin G is typically synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation broth is harvested, and the enzyme is extracted and purified through a series of filtration and chromatographic steps. The final product is formulated and stored under conditions that maintain its stability and activity .
Chemical Reactions Analysis
Types of Reactions
Cathepsin G undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It exhibits both trypsin-like and chymotrypsin-like activities, allowing it to cleave peptide bonds formed by the carboxyl group of positively charged (arginine, lysine) and aromatic (phenylalanine, leucine, tyrosine) amino acid residues .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include specific substrates that mimic its natural targets, such as synthetic peptides. The reactions are typically carried out under physiological conditions, with optimal activity observed at neutral to slightly alkaline pH .
Major Products
The major products formed from reactions catalyzed by this compound are smaller peptide fragments resulting from the cleavage of larger protein substrates. These fragments can further participate in various biological processes, including immune responses and tissue remodeling .
Scientific Research Applications
Cathepsin G (CTSG) is a neutrophil serine protease with diverse functions beyond its role in pathogen clearance . It participates in immune response regulation, inflammation, and potentially the pathogenesis of autoimmune diseases .
This compound in Inflammation and Immune Response
CTSG influences inflammation by modifying chemokines and cytokines . It enhances the migration of neutrophils, monocytes, and antigen-presenting cells (APCs) by proteolytically processing chemokine ligands into more potent chemotactic factors and converting prochemerin into chemerin, which attracts APCs . Additionally, CTSG can activate cell surface receptors to further promote inflammation .
CTSG increases the permeability of human microvascular endothelial cell monolayers by degrading occludin and vascular endothelial-cadherin, which may mediate vasogenic edema during diabetic ketoacidosis, and also increases the permeability of type II epithelial monolayers in lung diseases . CTSG can also increase the paracellular permeability of intestinal epithelial barriers through protease-activated receptor 4 (PAR4), leading to the disruption of epithelial tight junctions in ulcerative colitis .
CTSG affects tissue remodeling by degrading matrix components and activating matrix-degrading metalloproteinases and induces the activation of promatrix metalloproteinase-2, which injuries the microvasculature, thus contributing to tumor invasion and angiogenesis . It has been found in both physiologic and pathologic vascular regression and can activate matrix metalloproteinase-1 and matrix metalloproteinase-10, participating in capillary tube regression and collagen gel contraction .
This compound and Autoimmune Diseases
Studies indicate that CTSG plays a role in the pathogenesis of some autoimmune diseases . Mice with loss-of-function mutations in CTSG were resistant to experimental arthritis and had a marked decrease in tubular cell apoptosis and collagen deposition after renal ischemia/reperfusion injury . Inhibition of CTSG with its inhibitor reduced tumor growth factor-beta signaling, which subsequently reduced tumor vascularity by decreasing monocyte chemotactic protein-1 and vascular endothelial growth factor .
This compound as a Target for Anti-Inflammatory Drugs
Frankincense preparations, used in folk medicine to cure inflammatory diseases, have shown anti-inflammatory effectiveness in animal models and clinical trials . Boswellic acids directly interact with CTSG, as confirmed through immunological analysis and molecular docking studies .
This compound in Cancer Research
CTSG induces cell migration and multicellular aggregation of human breast cancer MCF-7 cells . Cell aggregation is caused by elevated free insulin-like growth factor (IGF)-1, followed by activation of the IGF-1 receptor (IGF-1R) . CTSG specifically evokes MCF-7 cell aggregation at less than 1 nM in a dose-dependent manner . Free IGF-1 concentration was continuously elevated in the medium of cells treated with CG, and IGFBP-2, the predominant IGFBP in MCF-7 cells, was gradually digested by CG . CG did not cleave IGF-1 for at least 48 h, whereas other proteases completely digested it . Moreover, CG induced continuous phosphorylation of IGF-1R and Akt . These results indicate that CG-specific IGF-1 elevation in the medium is caused by digestion of IGFBP-2, not IGF-1, clarifying the molecular mechanism of CG-specific cell aggregation .
Other Functions and Applications
Mechanism of Action
Cathepsin G exerts its effects through proteolytic cleavage of specific substrates. It targets peptide bonds within proteins, leading to their degradation. The enzyme’s activity is regulated by a catalytic triad composed of aspartate, histidine, and serine residues. This compound modulates immune responses by activating cytokines and chemokines, which recruit and activate immune cells at sites of infection or injury .
Comparison with Similar Compounds
Cathepsin G is often compared with other serine proteases, such as neutrophil elastase and proteinase 3. While all three enzymes are involved in immune responses and inflammation, this compound is unique in its dual substrate specificity, combining trypsin-like and chymotrypsin-like activities. This allows it to cleave a broader range of peptide bonds compared to its counterparts .
Similar Compounds
Neutrophil Elastase: Primarily cleaves peptide bonds at neutral amino acids.
Proteinase 3: Cleaves peptide bonds at neutral and hydrophobic amino acids.
This compound’s unique substrate specificity and its role in both pro-inflammatory and anti-inflammatory processes make it a valuable target for therapeutic research and a versatile tool in scientific studies.
Biological Activity
Cathepsin G (CTSG) is a serine protease predominantly expressed in neutrophils and is a member of the cathepsin family of enzymes. It plays a crucial role in various biological processes, including inflammation, immune response, and tissue remodeling. This article explores the biological activity of this compound, focusing on its mechanisms of action, implications in disease pathology, and potential as a therapeutic target.
This compound exhibits several biological activities that contribute to its role in inflammation and immune response:
- Proteolytic Activity : CTSG cleaves various substrates, including cytokines and chemokines, which modulates their activity and contributes to the inflammatory response. For instance, it activates pro-urokinase and cleaves chemokines such as CCL5 and CCL15 into more potent forms .
- Endothelial Permeability : CTSG increases the permeability of endothelial and epithelial cells by degrading tight junction proteins like occludin and vascular endothelial cadherin. This mechanism is particularly relevant in conditions such as diabetic ketoacidosis and ulcerative colitis .
- Immune Cell Activation : CTSG enhances the cytotoxicity of natural killer (NK) cells and promotes T cell activation, leading to increased production of antigen-specific antibodies .
Involvement in Diseases
This compound has been implicated in various pathological conditions:
- Autoimmune Diseases : Elevated levels of CTSG have been associated with autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. Studies suggest that serum and synovial fluid levels of CTSG can serve as biomarkers for disease activity .
- Cancer : CTSG has been recognized for its dual role in cancer biology, where it can promote tumor invasion through matrix degradation while also exhibiting anti-tumor properties by enhancing immune responses .
- Cardiovascular Diseases : Genetic polymorphisms associated with increased CTSG activity have been linked to cardiovascular and neurovascular diseases, suggesting its role in these conditions' pathophysiology .
Case Study 1: Role in Psoriatic Arthritis
A recent study evaluated serum levels of this compound in patients with psoriatic arthritis (PsA) compared to healthy controls. The findings indicated that serum levels of CTSG were significantly elevated in PsA patients, correlating with disease severity metrics such as VAS (Visual Analog Scale) scores and DAPSA (Disease Activity Index for Psoriatic Arthritis) scores. The area under the ROC curve (AUC) for distinguishing PsA from healthy controls was 1.00, indicating perfect discrimination .
Case Study 2: this compound in Cancer Progression
Research has shown that inhibition of this compound can reduce tumor growth factor-beta signaling pathways, leading to decreased tumor vascularity. In a mouse model of breast cancer, loss-of-function mutations in CTSG resulted in reduced tumor size and improved survival rates. This suggests that targeting CTSG may offer therapeutic benefits in cancer treatment .
Table 1: Effects of this compound on Immune Cells
Cell Type | Effect of this compound | Reference |
---|---|---|
T Cells | Increased activation and antibody production | |
Natural Killer | Enhanced cytotoxicity | |
Monocytes | Increased migration via chemokine cleavage |
Table 2: Correlation Between this compound Levels and Disease Activity
Disease Condition | Serum Level Correlation Coefficient (rs) | p-value |
---|---|---|
Psoriatic Arthritis | 0.362 | <0.001 |
Rheumatoid Arthritis | 0.175 | 0.021 |
Systemic Lupus Erythematosus | 0.181 | 0.024 |
Properties
Molecular Formula |
C30H36N6O9 |
---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39) |
InChI Key |
LKDMKWNDBAVNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
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